2-[N'-(3-Nitro-benzylidene)-hydrazino]-2-oxo-N-(tetrahydro-furan-2-ylmethyl)-acetamide
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Overview
Description
1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a nitrophenyl group, a hydrazinecarbonyl moiety, and an oxolan-2-yl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE involves several steps. One common method includes the reaction of 3-nitrobenzaldehyde with hydrazinecarboxamide under controlled conditions to form the hydrazone intermediate. This intermediate is then reacted with oxolan-2-ylmethylamine to yield the final product. The reaction conditions typically involve solvents like ethanol or methanol and may require catalysts such as triethylamine .
Chemical Reactions Analysis
1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a biochemical probe due to its reactive functional groups.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with electron-rich sites in enzymes or receptors, while the hydrazinecarbonyl moiety can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
1-{N’-[(E)-(4-nitrophenyl)methylidene]hydrazinecarbonyl}-N-[(pyridin-3-yl)methyl]formamide: This compound has a pyridinyl group instead of an oxolan-2-yl group, which may affect its reactivity and biological activity.
N-methyl-1-{N’-[(1E)-(3-nitrophenyl)methylidene]hydrazinecarbonyl}formamide: This compound features a methyl group on the nitrogen, which can influence its chemical properties and interactions.
The unique combination of functional groups in 1-{N’-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-[(OXOLAN-2-YL)METHYL]FORMAMIDE makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C14H16N4O5 |
---|---|
Molecular Weight |
320.30 g/mol |
IUPAC Name |
N'-[(E)-(3-nitrophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C14H16N4O5/c19-13(15-9-12-5-2-6-23-12)14(20)17-16-8-10-3-1-4-11(7-10)18(21)22/h1,3-4,7-8,12H,2,5-6,9H2,(H,15,19)(H,17,20)/b16-8+ |
InChI Key |
JOSDAYVQOJDWDA-LZYBPNLTSA-N |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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